molecular formula C24H26N2O5S B2605000 Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 866811-79-2

Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2605000
CAS No.: 866811-79-2
M. Wt: 454.54
InChI Key: OXEZEQWSWSMNFE-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-3-carboxylate core linked to a substituted quinoline moiety. The benzenesulfonyl group at position 3 and the methoxy group at position 6 of the quinoline ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-3-31-24(27)17-8-7-13-26(16-17)23-20-14-18(30-2)11-12-21(20)25-15-22(23)32(28,29)19-9-5-4-6-10-19/h4-6,9-12,14-15,17H,3,7-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEZEQWSWSMNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to handle the complex multi-step reactions involved .

Chemical Reactions Analysis

Hydrolysis

Mechanism : The ester group undergoes cleavage under acidic or basic conditions.

  • Acidic hydrolysis : Catalyzed by HCl or H2SO4 at elevated temperatures, yielding the corresponding carboxylic acid and ethanol.

  • Basic hydrolysis (saponification) : Reacts with NaOH or KOH, forming the sodium/potassium salt of the carboxylic acid and ethanol.

Conditions :

Reaction TypeReagentsTemperatureProduct
AcidicHCl/H2SO4RefluxCarboxylic acid + ethanol
BasicNaOH/KOH60–100°CCarboxylate salt + ethanol

Nucleophilic Substitution

The quinoline ring system may undergo nucleophilic aromatic substitution (NAS) due to electron-withdrawing groups (e.g., benzenesulfonyl). For example, reaction with secondary amines (e.g., piperidine) under catalytic conditions (e.g., CTAB in PEG-400) can replace leaving groups like halogens .

Typical Reaction :
Quinoline derivative+PiperidineCTAB/PEG-400Substituted product\text{Quinoline derivative} + \text{Piperidine} \xrightarrow{\text{CTAB/PEG-400}} \text{Substituted product}

Functional Group Transformations

  • Sulfonamide cleavage : The benzenesulfonyl group can be removed via harsh reducing agents (e.g., LiAlH4), yielding a sulfide intermediate .

  • Oxidation : The methoxy group may oxidize to a ketone under strong oxidizing agents (e.g., MnO2) .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate has the molecular formula C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S and a molecular weight of approximately 454.6 g/mol. The compound features a quinoline core, which is known for its biological activity, particularly in oncology.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of quinolone compounds have shown promising results in modulating microRNA pathways involved in ovarian cancer pathogenesis. This compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Ovarian Cancer Treatment

  • Objective : To evaluate the anti-cancer efficacy of the compound.
  • Methodology : The compound was tested against SKOV-3 ovarian cancer cells.
  • Results : The compound exhibited a GI50 (growth inhibition concentration) of 17.14 µM, indicating significant cytotoxicity against cancer cells while maintaining a CC50 (cytotoxic concentration) of 52.96 µM in normal fibroblast cells, suggesting a selective anticancer effect .

Table 1: Summary of Cytotoxicity Results

Compound NameCell LineGI50 (µM)CC50 (µM)Selectivity Index
This compoundSKOV-3 (Ovarian Cancer)17.1452.963.09
Control Compound XSKOV-325.0060.002.40

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate ()
  • Structure: Replaces the quinoline group with a 4-chlorophenylsulfonyl substituent.
  • Synthesis : Reacts 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate under basic aqueous conditions (pH 9–10).
  • Key Differences: Lacks the methoxyquinoline moiety, reducing aromatic π-system complexity.
Ethyl 1-(3-(4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate ()
  • Structure: Features an isoxazolo-pyrimidine core instead of quinoline, with fluorophenyl and trifluoromethyl groups.
  • Synthesis : Utilizes nucleophilic substitution (K₂CO₃, 3-(trifluoromethyl)piperidine) under anhydrous conditions.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazolo-pyrimidine scaffold may confer distinct binding interactions compared to quinoline.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()
  • Structure: Contains a methoxyimino substituent and an ethoxycarbonylpropyl side chain on the piperidine ring.
  • Synthesis : Prepared via condensation of a ketone precursor with O-methylhydroxylamine hydrochloride in pyridine, followed by hydrogenation with Raney nickel.
  • Key Differences : The absence of a sulfonyl group and the presence of a side chain alter solubility and conformational flexibility.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL) HRMS ([M + H]+)
Target Compound ~450.5 3.8 <0.1 (aqueous) Not reported
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 331.8 (calc) 2.5 ~1.2 (DMSO) Not reported
Ethyl 1-(3-(4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate 439.1 (obs) 4.2 ~5.0 (DMSO) 439.1382 (obs)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 301.2 (obs) 1.9 >10 (methanol) 301.1699 (obs)

*LogP values estimated using fragment-based methods.

Stability and Reactivity

  • Ester Hydrolysis : All compounds contain an ethyl carboxylate group, which is prone to hydrolysis. The target compound’s benzenesulfonyl group may stabilize the ester via electron-withdrawing effects, delaying hydrolysis compared to analogs with electron-donating substituents.
  • Stereochemical Complexity: highlights diastereomer formation (1:1.5 ratio) during synthesis, whereas the target compound’s rigid quinoline system may reduce stereochemical variability .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to provide an in-depth analysis of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S. Its structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Quinoline Derivative : The compound features a quinoline moiety, which is known for various biological activities.
  • Benzenesulfonyl Group : This group enhances the compound's solubility and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Quinoline derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinoline-based compounds can modulate signaling pathways associated with cell proliferation and survival, particularly through the inhibition of protein kinases such as PKB (Akt) .

Table 1: Summary of Anticancer Activities of Quinoline Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Quinoline AHeLa, MCF-710PKB Inhibition
Quinoline BA54915Apoptosis Induction
Ethyl CompoundPC3, U87MG12Cell Cycle Arrest

The mechanism by which this compound exerts its biological effects involves the modulation of several key pathways:

  • PKB/Akt Pathway : This pathway is crucial for regulating cell growth and survival. Inhibition of PKB has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Sirtuin Inhibition : Some studies suggest that quinoline derivatives may inhibit sirtuins, proteins involved in cellular regulation and aging, which can affect cancer progression .

Study 1: In Vivo Efficacy

A study conducted on mice bearing human tumor xenografts demonstrated that a related quinoline derivative significantly inhibited tumor growth at doses well tolerated by the subjects. The compound was shown to modulate biomarkers associated with the PKB pathway, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperidine and quinoline components greatly influenced the biological activity of related compounds. For instance, substituents on the quinoline ring affected binding affinity and selectivity towards PKB, highlighting the importance of chemical structure in drug design .

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate?

Answer: The compound’s synthesis likely involves multi-step reactions, including:

  • Quinoline Core Formation : Friedländer or Pfitzinger reactions to construct the 6-methoxyquinoline scaffold, followed by sulfonylation at position 3 using benzenesulfonyl chloride under basic conditions.
  • Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperidine-3-carboxylate moiety at position 4 of the quinoline.
  • Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid precursor.
    Key characterization tools include 1H^1H/13C^{13}C NMR for verifying substitution patterns and LC-MS for purity assessment. For analogous procedures, see piperidine-3-carboxylate coupling strategies in tricyclic derivatives .

Q. How can researchers validate the crystallographic structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry . Critical steps:

  • Ensure high-resolution data (<1.0 Å) to resolve sulfonyl and methoxy groups.
  • Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury .
  • Cross-check torsion angles to confirm conformational stability of the piperidine ring.

Q. What safety precautions are essential when handling this compound in the lab?

Answer: While specific toxicity data for this compound is limited, general precautions include:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact (see analogous sulfonamide handling guidelines) .
  • Ventilation : Use fume hoods during synthesis due to potential release of sulfonyl chloride byproducts.
  • Waste Disposal : Treat as halogenated waste if brominated intermediates are used; consult institutional EH&S protocols .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step of the quinoline intermediate?

Answer: Low yields may arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Mitigation strategies:

  • Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.
  • Catalyst Screening : Use DMAP or pyridine to enhance sulfonylation efficiency.
  • Workup Optimization : Extract unreacted sulfonyl chloride with chilled sodium bicarbonate solution.
    For reaction troubleshooting in similar heterocyclic systems, refer to method development in aryl halide libraries .

Q. What analytical methods are suitable for resolving contradictory NMR data in structural elucidation?

Answer: Contradictions (e.g., unexpected splitting or integration ratios) may indicate dynamic processes or impurities. Steps:

  • Variable Temperature NMR : Identify rotational barriers in the benzenesulfonyl group or piperidine ring inversion.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isomeric byproducts.
    See validation protocols for complex heterocycles in crystallography literature .

Q. How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Train models on piperidine-carboxylate derivatives with known activity data.
  • ADMET Prediction : Assess solubility (LogP) and metabolic stability via SwissADME or ADMETLab.
    For tricyclic analogs, computational workflows are detailed in studies on piperidine-based bioactive molecules .

Q. What strategies optimize the compound’s stability under varying pH conditions?

Answer:

  • pH-Rate Profiling : Conduct kinetic studies in buffers (pH 1–12) to identify degradation pathways (e.g., ester hydrolysis or sulfonamide cleavage).
  • Excipient Screening : Use cyclodextrins or liposomal encapsulation to protect the ester group in aqueous media.
  • Solid-State Stability : Analyze by TGA/DSC to detect hygroscopicity or polymorphic transitions .

Q. How can this compound be integrated into high-throughput screening (HTS) libraries?

Answer: As a member of a focused library (e.g., sulfonamide-quinoline derivatives), ensure:

  • Purity : ≥95% by HPLC for reliable bioactivity data.
  • Diversity : Pair with analogs varying in substituents (e.g., halogenated quinolines or piperidine esters).
  • Plate Formatting : Use 384-well plates with DMSO stocks (10 mM) for compatibility with automated screening.
    For library design principles, see Merck’s Aryl Halide Chemistry Informer Library case studies .

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